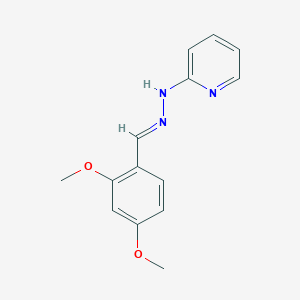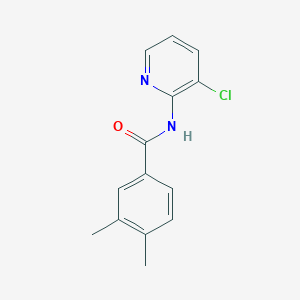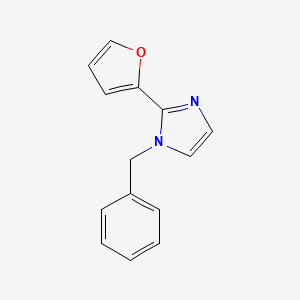
2,4-dimethoxybenzaldehyde 2-pyridinylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethoxybenzaldehyde 2-pyridinylhydrazone, also known as DMB-PH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMB-PH is a hydrazone derivative that has been synthesized from 2,4-dimethoxybenzaldehyde and 2-pyridinylhydrazine.
Mecanismo De Acción
The mechanism of action of 2,4-dimethoxybenzaldehyde 2-pyridinylhydrazone varies depending on its application. In the case of its use as an anticancer agent, 2,4-dimethoxybenzaldehyde 2-pyridinylhydrazone has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 2,4-dimethoxybenzaldehyde 2-pyridinylhydrazone has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases.
In the case of its use as a neuroprotective agent, 2,4-dimethoxybenzaldehyde 2-pyridinylhydrazone has been shown to protect neurons from oxidative stress and inflammation by upregulating the expression of antioxidant enzymes and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2,4-dimethoxybenzaldehyde 2-pyridinylhydrazone has been shown to have several biochemical and physiological effects depending on its application. In the case of its use as an anticancer agent, 2,4-dimethoxybenzaldehyde 2-pyridinylhydrazone has been shown to induce apoptosis in cancer cells, inhibit the migration and invasion of cancer cells, and downregulate the expression of matrix metalloproteinases.
In the case of its use as a neuroprotective agent, 2,4-dimethoxybenzaldehyde 2-pyridinylhydrazone has been shown to protect neurons from oxidative stress and inflammation, upregulate the expression of antioxidant enzymes, and inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2,4-dimethoxybenzaldehyde 2-pyridinylhydrazone is its versatility in various applications. 2,4-dimethoxybenzaldehyde 2-pyridinylhydrazone can be used as a fluorescent probe for the detection of metal ions, a precursor for the synthesis of MOFs, and a potential therapeutic agent for cancer and neurodegenerative diseases.
One of the limitations of 2,4-dimethoxybenzaldehyde 2-pyridinylhydrazone is its potential toxicity and side effects. However, its toxicity and side effects have not been extensively studied, and more research is needed to determine its safety profile.
Direcciones Futuras
There are several future directions for the research and development of 2,4-dimethoxybenzaldehyde 2-pyridinylhydrazone. One potential direction is the optimization of its synthesis method to improve the yield and purity of the product. Another potential direction is the development of new applications for 2,4-dimethoxybenzaldehyde 2-pyridinylhydrazone, such as its use as a biosensor or drug delivery system. Additionally, more research is needed to determine the safety and efficacy of 2,4-dimethoxybenzaldehyde 2-pyridinylhydrazone in various applications.
Métodos De Síntesis
The synthesis of 2,4-dimethoxybenzaldehyde 2-pyridinylhydrazone involves the reaction of 2,4-dimethoxybenzaldehyde with 2-pyridinylhydrazine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form the final product. The synthesis of 2,4-dimethoxybenzaldehyde 2-pyridinylhydrazone has been reported in several research articles, and the yield and purity of the product can be optimized by adjusting reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
2,4-dimethoxybenzaldehyde 2-pyridinylhydrazone has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2,4-dimethoxybenzaldehyde 2-pyridinylhydrazone has been investigated as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, 2,4-dimethoxybenzaldehyde 2-pyridinylhydrazone has been studied as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's, as it has been shown to have neuroprotective effects.
In biochemistry, 2,4-dimethoxybenzaldehyde 2-pyridinylhydrazone has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. The fluorescence properties of 2,4-dimethoxybenzaldehyde 2-pyridinylhydrazone can be modulated by the binding of metal ions, making it a useful tool for the detection and quantification of metal ions in biological samples.
In materials science, 2,4-dimethoxybenzaldehyde 2-pyridinylhydrazone has been used as a precursor for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, catalysis, and drug delivery. 2,4-dimethoxybenzaldehyde 2-pyridinylhydrazone has been used as a ligand for the synthesis of MOFs with tunable properties, making it a useful tool for the design and synthesis of new MOFs.
Propiedades
IUPAC Name |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-18-12-7-6-11(13(9-12)19-2)10-16-17-14-5-3-4-8-15-14/h3-10H,1-2H3,(H,15,17)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBFABXCFGIWDO-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC2=CC=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC2=CC=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]pyridin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(phenylsulfonyl)methyl]benzamide](/img/structure/B5714635.png)


![2-(4-methoxyphenyl)-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5714646.png)
![2-{4-methyl-6-[(3-methylphenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5714653.png)
![3-chloro-1-(2,3-dichlorophenyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5714659.png)
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714666.png)
![2-[(4-bromobenzyl)oxy]-3-methylquinoxaline](/img/structure/B5714669.png)

![N'-({2-[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide](/img/structure/B5714696.png)


![1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5714729.png)
